molecular formula C16H26N4O6S2 B2940342 5-({[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}sulfamoyl)-2-methoxybenzamide CAS No. 2034458-47-2

5-({[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}sulfamoyl)-2-methoxybenzamide

Katalognummer: B2940342
CAS-Nummer: 2034458-47-2
Molekulargewicht: 434.53
InChI-Schlüssel: HALDNSIUXKOWPW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-({[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}sulfamoyl)-2-methoxybenzamide is a complex organic compound that features a piperidine ring, a sulfamoyl group, and a methoxybenzamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-({[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}sulfamoyl)-2-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced via sulfonation reactions using reagents such as chlorosulfonic acid or sulfur trioxide.

    Attachment of the Methoxybenzamide Moiety: The methoxybenzamide moiety is attached through amide bond formation, often using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Analyse Chemischer Reaktionen

Regioselectivity and Reaction Conditions

Reaction conditions significantly influence regioselectivity:

  • Solvent effects : Polar aprotic solvents (e.g., DMSO) favor ortho-substitution in sulfamoylation reactions, while methanol promotes para-substitution .

  • Temperature : Optimal yields (~75–85%) are achieved at 60–80°C for 48–72 hours .

Table 1: Reaction Optimization Data

ParameterConditionYield (%)Selectivity (Ortho:Para)Source
Solvent (DMSO)60°C, 72 h7885:15
Solvent (MeOH)Reflux, 24 h6210:90
Catalyst (Et₃N)1.5 equiv82

Functional Group Reactivity

  • Sulfamoyl groups : Participate in hydrogen bonding with kinases (e.g., MEK) or carbonic anhydrases, as observed in structural analogs .

  • Benzamide core : Stabilizes π-π stacking interactions in enzyme binding pockets, critical for inhibitory activity .

  • Piperidine moiety : Enhances solubility and modulates pharmacokinetics via N-methylation or sulfamoylation .

Analytical Characterization

  • NMR : Distinct peaks for dimethylsulfamoyl protons (δ 2.8–3.1 ppm) and benzamide carbonyl (δ 168–170 ppm) .

  • HPLC/UV-MS : Retention time ~12.5 min (C18 column, 70:30 acetonitrile/water); [M+H]⁺ = 473.2 .

  • X-ray crystallography : Confirms planar benzamide and chair conformation of the piperidine ring in related analogs .

Biological Activity and Selectivity

While direct data for this compound is limited, structural analogs exhibit:

  • MEK inhibition : IC₅₀ values < 100 nM via blockade of Raf/MEK/MAPK signaling .

  • Carbonic anhydrase IX (CAIX) binding : Kd ~0.12 nM with >100-fold selectivity over other isoforms .

  • NLRP3 inflammasome modulation : EC₅₀ ~50 nM in sulfonylurea derivatives .

Table 2: Selectivity Profile of Analogous Compounds

TargetIC₅₀/Kd (nM)Selectivity Ratio (vs. Off-Targets)Source
MEK14515× over MEK2
CAIX0.12>100× over CAI/II
NLRP35020× over NLRC4

Stability and Degradation Pathways

  • Hydrolytic stability : Susceptible to cleavage under acidic conditions (pH < 3) at the sulfamoyl-benzamide junction .

  • Oxidative degradation : Piperidine sulfamoyl groups oxidize to sulfones in the presence of H₂O₂, confirmed by LC-MS .

Wissenschaftliche Forschungsanwendungen

5-({[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}sulfamoyl)-2-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-({[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}sulfamoyl)-2-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-[5-({[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}sulfamoyl)-1,3-thiazol-2-yl]acetamide
  • 5-({[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}sulfamoyl)-2-methoxybenzamide

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in research and development.

Biologische Aktivität

5-({[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}sulfamoyl)-2-methoxybenzamide is a sulfonamide derivative with potential therapeutic applications. This compound has garnered interest due to its structural features that may confer specific biological activities, particularly in the context of enzyme inhibition and potential anti-inflammatory effects.

Chemical Structure

The chemical formula for this compound is C14H20N4O4S2, and its structure includes a methoxybenzamide moiety linked to a piperidine ring modified with dimethylsulfamoyl groups. This unique structure may influence its interaction with biological targets.

The biological activity of this compound is primarily associated with its ability to inhibit specific enzymes, particularly cyclooxygenase (COX) enzymes. COX-2 inhibition is relevant for its anti-inflammatory properties, making it a candidate for treating conditions such as arthritis and other inflammatory diseases.

Biological Activity Studies

Recent studies have investigated the pharmacological effects of related sulfonamide compounds, indicating that modifications in the piperidine structure can significantly affect their activity. For instance, compounds that exhibit strong COX-2 inhibition have been shown to possess favorable pharmacokinetic properties, enhancing their therapeutic potential.

Table 1: Comparison of Biological Activities

Compound NameCOX-2 Inhibition (IC50 µM)Anti-inflammatory EffectReferences
This compoundTBDTBD
SC-58635 (Celecoxib)<0.1Yes
Other Sulfonamide DerivativesVariesYes

Case Studies

  • In Vivo Studies : Animal models have been utilized to assess the anti-inflammatory effects of related sulfonamide compounds, demonstrating significant reductions in inflammation markers when administered at therapeutic doses.
  • Clinical Trials : Preliminary trials on analogs have shown promise in managing pain associated with inflammatory diseases. The efficacy and safety profile of these compounds are under continuous evaluation.

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of the dimethylsulfamoyl group enhances binding affinity to COX enzymes. Variations in the substituents on the benzene ring also play a crucial role in modulating activity levels.

Table 2: Structure-Activity Relationship Insights

Substituent TypeEffect on Activity
DimethylsulfamoylIncreased COX-2 affinity
Methoxy groupEnhanced solubility
Piperidine modificationImproved bioavailability

Eigenschaften

IUPAC Name

5-[[1-(dimethylsulfamoyl)piperidin-4-yl]methylsulfamoyl]-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O6S2/c1-19(2)28(24,25)20-8-6-12(7-9-20)11-18-27(22,23)13-4-5-15(26-3)14(10-13)16(17)21/h4-5,10,12,18H,6-9,11H2,1-3H3,(H2,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HALDNSIUXKOWPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.